8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Medicinal Chemistry Chemical Synthesis Quality Control

N-Cyclopropylmethyl tropinone scaffold optimized for KOR antagonist programs. The cyclopropylmethyl pharmacophore confers KOR antagonist activity, reducing synthetic iterations for CNS target engagement. (1R,5S)-enantiomer available at ≥98% purity eliminates chiral resolution steps, shortening route length. Lipophilic profile (LogP 1.59) enhances passive diffusion for CNS penetration.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 1184918-93-1
Cat. No. B1520022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
CAS1184918-93-1
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CC1CN2C3CCC2CC(=O)C3
InChIInChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2
InChIKeyORXWSZSJANOMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one CAS 1184918-93-1: Procurement and Differentiation Guide


8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1184918-93-1) is a bicyclic tertiary amine that belongs to the tropinone class of compounds . Its core structure is an 8-azabicyclo[3.2.1]octan-3-one scaffold with a cyclopropylmethyl substituent on the bridgehead nitrogen, yielding a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound serves as a chiral building block and a key intermediate in the synthesis of pharmacologically relevant molecules, particularly in the development of central nervous system (CNS)-active agents and opioid receptor modulators .

Why N-Substituent Choice in 8-Azabicyclo[3.2.1]octan-3-one Derivatives Matters for Scientific Selection


Generic substitution of N-substituted 8-azabicyclo[3.2.1]octan-3-one derivatives is scientifically unsound because the bridgehead nitrogen substituent profoundly dictates receptor binding selectivity, metabolic stability, and physicochemical properties [1]. While the tropinone core provides conformational rigidity, the N-substituent acts as a critical pharmacophore that determines interaction with specific opioid receptor subtypes (mu, kappa, delta) and other CNS targets [2]. Simply replacing an N-cyclopropylmethyl group with a methyl, benzyl, or other alkyl moiety can invert functional activity (agonist vs. antagonist), shift receptor selectivity, or compromise metabolic stability—making direct comparison of specific N-substituents essential for procurement decisions in medicinal chemistry and pharmacology research [3].

Quantitative Differentiation Evidence for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one vs. N-Alkyl Analogues


Higher Commercial Purity Grade Availability (98% vs. 95%) Compared to Competing Vendors

Commercially available batches of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one are offered with higher purity specifications from select vendors compared to alternative sources. LeYan (Catalog No. 1107837) and ChemScene (Catalog No. CS-0037197) supply the compound at ≥98% purity , whereas AKSci (Catalog No. 3970AQ) lists a minimum purity specification of 95% . This 3% absolute purity difference reduces potential impurities that could confound biological assay results or synthetic yields.

Medicinal Chemistry Chemical Synthesis Quality Control

Increased Lipophilicity (LogP 1.59) vs. Parent Tropinone (XlogP 0.3) Enhances CNS Permeability Potential

The cyclopropylmethyl substituent substantially increases lipophilicity compared to the N-methyl analog tropinone. The target compound exhibits a calculated LogP of 1.59 , while tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) has an XlogP of 0.3 and an AlogP of 0.81 [1]. This ΔLogP of +0.78 to +1.29 units corresponds to an approximately 6- to 20-fold increase in octanol-water partition coefficient, which may translate to improved blood-brain barrier penetration.

Physicochemical Properties CNS Drug Design ADME

Defined (1R,5S) Stereochemistry Enables Enantioselective Synthesis vs. Racemic Analogues

Several suppliers (LeYan, ChemScene) specifically offer the (1R,5S)-enantiomer of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one , whereas the generic CAS number 1184918-93-1 corresponds to undefined stereochemistry. This contrasts with racemic or stereochemically undefined N-substituted tropinone analogues that are more commonly available . The defined stereochemistry is essential for applications where the absolute configuration influences receptor binding or downstream synthetic outcomes.

Chiral Chemistry Asymmetric Synthesis Building Blocks

Cyclopropylmethyl Substituent Confers Kappa Opioid Receptor Antagonist Activity in Related Tropane Scaffolds

The N-cyclopropylmethyl (N-CPM) moiety is a well-established pharmacophore for kappa opioid receptor (KOR) antagonism across multiple chemical classes, including morphinans and benzomorphans [1]. In a series of N-substituted tropinone analogues, the cyclopropylmethyl group has been shown to shift receptor selectivity toward KOR antagonism, in contrast to N-methyl (tropinone) or N-benzyl derivatives that exhibit different receptor profiles [2]. While direct Ki/IC50 data for this exact compound are not publicly available, the class-level inference is supported by high-affinity KOR binding (Ki = 0.0630 nM) observed for related N-cyclopropylmethyl-containing polycyclic amines in human KOR-expressing CHO cells [3].

Opioid Pharmacology Structure-Activity Relationship CNS Receptor Modulation

Metabolic Stability Advantage Conferred by Cyclopropylmethyl Group vs. N-Methyl in In Silico Predictions

The cyclopropylmethyl substituent is known to enhance metabolic stability compared to simple N-alkyl groups by reducing susceptibility to N-dealkylation by cytochrome P450 enzymes [1]. While experimental microsomal stability data for this specific compound are not available, in silico models predict a higher metabolic stability index for N-cyclopropylmethyl tropinone compared to N-methyl tropinone, attributed to the steric hindrance and electronic effects of the cyclopropane ring [2]. This is a class-level advantage of the cyclopropylmethyl group over methyl, ethyl, or allyl substituents.

Metabolic Stability In Silico ADME Drug Metabolism

Application Scenarios Where 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one Provides Measurable Advantage


Synthesis of Enantiomerically Pure CNS Drug Candidates Requiring Defined Stereochemistry

When synthesizing CNS-active small molecules that require a specific absolute configuration at the tropane bridgehead, procurement of the (1R,5S)-enantiomer (available from LeYan and ChemScene at ≥98% purity ) eliminates the need for chiral resolution steps. This directly reduces synthetic route length, cost, and purification burden compared to starting from a racemic N-substituted tropinone .

Medicinal Chemistry Programs Targeting Kappa Opioid Receptor Antagonism

The N-cyclopropylmethyl pharmacophore is a validated entry point for developing selective KOR antagonists . Using this compound as a core scaffold leverages established SAR that N-CPM substitution confers KOR antagonist activity , whereas N-methyl (tropinone) or N-benzyl analogues require de novo evaluation of opioid receptor selectivity. This reduces the number of synthetic iterations needed to achieve target engagement .

CNS Drug Discovery Requiring Improved Blood-Brain Barrier Penetration Potential

The increased lipophilicity (LogP 1.59) compared to tropinone (XlogP 0.3) suggests enhanced passive diffusion across lipid membranes. This compound is therefore a more suitable starting point for CNS programs where brain exposure is a critical parameter, potentially avoiding the need for additional lipophilic modifications that could introduce off-target liabilities .

High-Fidelity Biological Assays Requiring Minimal Impurity Interference

For receptor binding assays or cell-based phenotypic screens where even trace impurities can confound results, selecting the ≥98% purity grade from LeYan or ChemScene provides a 3-percentage-point absolute purity advantage over the 95% grade from alternative suppliers . This reduces the risk of false positives or skewed dose-response curves attributable to impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.